molecular formula C26H23FN6O2 B12791292 N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide CAS No. 21696-09-3

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide

Cat. No.: B12791292
CAS No.: 21696-09-3
M. Wt: 470.5 g/mol
InChI Key: XACMQNSFBPYAFX-UHFFFAOYSA-N
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Description

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide is a complex organic compound that features imidazole rings and a fluorinated terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide typically involves the reaction of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with 2-fluoroterephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield partially or fully reduced imidazole derivatives .

Scientific Research Applications

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions or enzymes, altering their activity. The fluorinated terephthalamide core can interact with hydrophobic regions of proteins or cell membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Similar structure but lacks the fluorine atom.

    N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-chloroterephthalamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-fluoroterephthalamide enhances its chemical stability and can improve its binding affinity to certain molecular targets, making it unique compared to its analogs.

Properties

CAS No.

21696-09-3

Molecular Formula

C26H23FN6O2

Molecular Weight

470.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-fluorobenzene-1,4-dicarboxamide

InChI

InChI=1S/C26H23FN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

XACMQNSFBPYAFX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)F

Origin of Product

United States

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